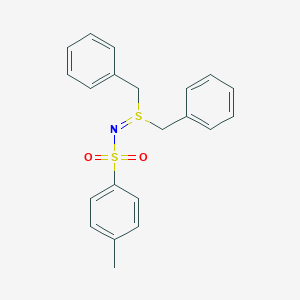
Tosyliminodibenzylsulfur(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosyliminodibenzylsulfur(IV) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that contains an imine functional group and two benzyl groups. Tosyliminodibenzylsulfur(IV) is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
Tosyliminodibenzylsulfur(IV) has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It works by binding to the cell membrane and causing structural damage, leading to cell death. The imine functional group in Tosyliminodibenzylsulfur(IV) is believed to play a crucial role in its mechanism of action.
Biochemische Und Physiologische Effekte
Tosyliminodibenzylsulfur(IV) has been shown to have low toxicity in animal models, making it a potential candidate for further development. It has been studied for its potential use as an antifungal agent, and has been shown to be effective against various strains of fungi. Tosyliminodibenzylsulfur(IV) has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tosyliminodibenzylsulfur(IV) is its low toxicity, which makes it a potential candidate for further development. It is also relatively easy to synthesize using various methods, making it accessible to researchers. However, one limitation of Tosyliminodibenzylsulfur(IV) is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Tosyliminodibenzylsulfur(IV). One area of research could focus on its potential use as an antifungal agent, particularly in the treatment of fungal infections in humans. Another area of research could focus on its potential use as a ligand in coordination chemistry, where it could be used to synthesize new compounds with unique properties. Additionally, further research could be conducted on the mechanism of action of Tosyliminodibenzylsulfur(IV) to gain a better understanding of how it works and how it could be optimized for various applications.
Synthesemethoden
Tosyliminodibenzylsulfur(IV) can be synthesized using various methods, including the reaction of tosyl chloride with benzylamine, followed by the reaction of the resulting tosylbenzylamine with sulfur dioxide. Another method involves the reaction of benzylamine with sulfur dioxide and tosyl chloride. The resulting product is purified using recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Tosyliminodibenzylsulfur(IV) has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. Tosyliminodibenzylsulfur(IV) has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
3249-66-9 |
|---|---|
Produktname |
Tosyliminodibenzylsulfur(IV) |
Molekularformel |
C21H21NO2S2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
YDRMOPAGTSDCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
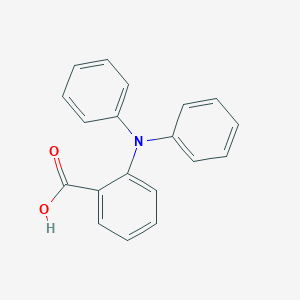
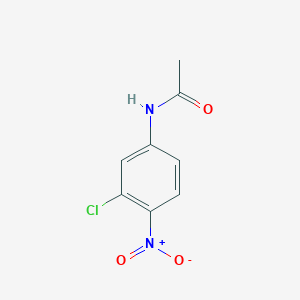
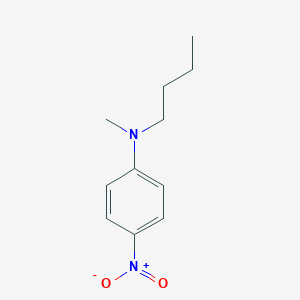
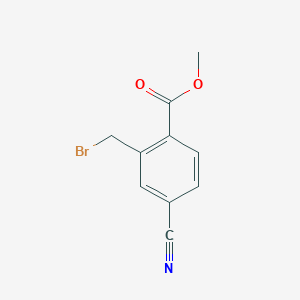
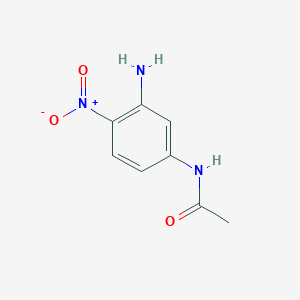
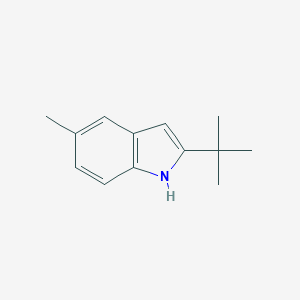
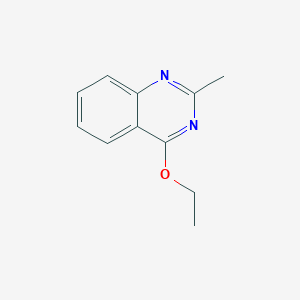
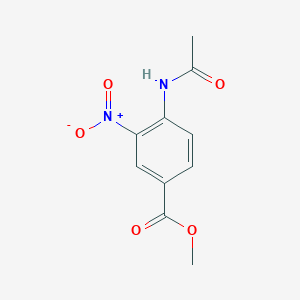
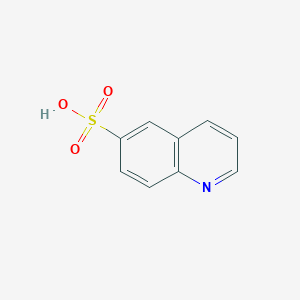
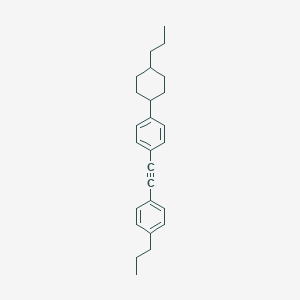
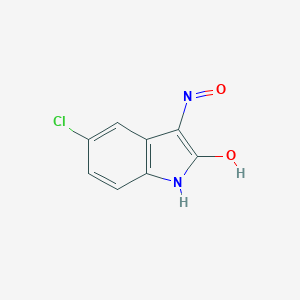
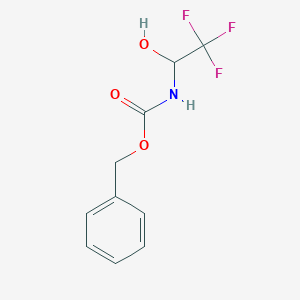
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)